molecular formula C12H18ClNO2 B2628660 Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride CAS No. 1394041-26-9

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride

Cat. No.: B2628660
CAS No.: 1394041-26-9
M. Wt: 243.73
InChI Key: WZSIDDCDYAZFDD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate
  • Ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate
  • Methyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

Uniqueness

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

methyl 3-amino-2,2-dimethyl-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSIDDCDYAZFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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